2,2',3,3',5-Pentachlorobiphenyl
Overview
Description
2,2’,3,3’,5-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards led to a ban on their production in the 1970s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual PCB congeners .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Hydroxylated polychlorinated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Substituted biphenyls with different functional groups.
Scientific Research Applications
2,2’,3,3’,5-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a model compound in research to understand the behavior of polychlorinated biphenyls in the environment and their effects on living organisms. In chemistry, it is used to study the mechanisms of chlorination and dechlorination reactions. In biology and medicine, it is used to investigate the toxicological effects of PCBs on human health, including their potential to cause cancer and disrupt endocrine function .
Mechanism of Action
2,2’,3,3’,5-Pentachlorobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 enzymes. These enzymes are involved in the metabolism and detoxification of various xenobiotics. The activation of these pathways can lead to biochemical and toxic effects, including disruption of cell-cycle regulation and induction of oxidative stress .
Comparison with Similar Compounds
- 2,2’,3,4,5’-Pentachlorobiphenyl
- 2,2’,4,5,5’-Pentachlorobiphenyl
- 2,3,3’,4,4’-Pentachlorobiphenyl
Comparison: 2,2’,3,3’,5-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence. For example, 2,3,3’,4,4’-Pentachlorobiphenyl is known for its higher dioxin-like toxicity, while 2,2’,4,5,5’-Pentachlorobiphenyl has different metabolic pathways .
Properties
IUPAC Name |
1,2,5-trichloro-3-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-8(12(17)10(15)5-6)7-2-1-3-9(14)11(7)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRHHYLRGOTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074188 | |
Record name | 2,2',3,3',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60145-20-2 | |
Record name | 2,2',3,3',5-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7VW40I05H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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